2-Bromo-7-oxaspiro[3.5]nonane is a spirocyclic compound notable for its unique bicyclic structure that includes both a bromine atom and an oxygen atom. This compound is classified as a spiro compound, which is characterized by two or more rings that share a single atom. The molecular formula for 2-bromo-7-oxaspiro[3.5]nonane is , and it has a molecular weight of approximately 205.1 g/mol.
The synthesis of 2-bromo-7-oxaspiro[3.5]nonane typically employs radical chemistry techniques, particularly through intramolecular hydrogen atom transfer processes. These methods are effective for the selective functionalization of unactivated carbon-hydrogen bonds. Common synthetic routes include:
The synthesis generally involves controlled reaction conditions to maximize yield and selectivity, including temperature regulation and the use of inert atmospheres to prevent unwanted side reactions.
The structure of 2-bromo-7-oxaspiro[3.5]nonane can be visualized as a bicyclic compound with a spiro connection between two rings. The presence of the bromine atom and the oxygen atom in the structure contributes to its reactivity and potential applications in various chemical reactions.
2-Bromo-7-oxaspiro[3.5]nonane is involved in several types of chemical reactions, including:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are often utilized in these reactions, depending on the desired product.
The mechanism of action for 2-bromo-7-oxaspiro[3.5]nonane involves its interaction with specific molecular targets within biological systems. Its spirocyclic structure enables it to bind effectively to certain enzymes and receptors, influencing their activity. Notably, it has been shown to interact with NAD(P)H:quinone oxidoreductase 1, an enzyme that is over-expressed in various cancer cell lines, suggesting potential applications in cancer research and treatment strategies .
2-Bromo-7-oxaspiro[3.5]nonane exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 205.1 g/mol |
CAS Number | 2385355-17-7 |
Purity | ≥95% |
The stability of this compound under various conditions makes it suitable for use in synthetic organic chemistry and pharmaceutical applications.
2-Bromo-7-oxaspiro[3.5]nonane has several significant applications in scientific research:
The systematic name 2-bromo-7-oxaspiro[3.5]nonane follows IUPAC nomenclature rules for spiro compounds:
The numbering system prioritizes the oxygen-containing ring as the senior component due to heteroatom seniority over halogens. The spiro carbon (C7) serves as the reference point, with the brominated cyclohexane ring numbered C1–C6 and the tetrahydrofuran ring numbered O7/C8–C11. This systematic approach unambiguously defines the molecular structure, distinguishing it from isomeric frameworks like 2-bromo-5-oxaspiro[3.5]nonane or bridged analogues [1] [3].
Table 1: Structural Data for 2-Bromo-7-oxaspiro[3.5]nonane
Property | Value |
---|---|
CAS Registry Number | 2385355-17-7 |
Molecular Formula | C₈H₁₃BrO |
Molecular Weight | 205.09-205.10 g/mol |
Canonical SMILES | BrC1CC2(C1)CCOCC2 |
InChIKey | JMNVEJUBSPLSKO-UHFFFAOYSA-N |
Topological Polar Surface Area | 9.23 Ų |
Heavy Atom Count | 10 |
Spirocyclic ethers demonstrate significant structural and functional diversity based on ring size, heteroatom positioning, and substitution patterns. 2-Bromo-7-oxaspiro[3.5]nonane belongs to a specialized subclass where the oxygen heteroatom resides in the larger ring, creating a tetrahydrofuran moiety fused to a brominated cyclobutane-derived ring:
Table 2: Comparative Analysis of Spirocyclic Brominated Scaffolds
Compound | Core Structure | Heteroatom | Molecular Formula | Key Features |
---|---|---|---|---|
2-Bromo-7-oxaspiro[3.5]nonane | Spiro[3.5]nonane | O (ether) | C₈H₁₃BrO | Balanced strain, H-bond acceptor |
2-Bromo-7-azaspiro[3.5]nonane* | Spiro[3.5]nonane | N (amine) | C₈H₁₄BrN | Basic center, H-bond donor/acceptor |
7-Bromo-5-oxaspiro[3.5]nonan-8-one | Spiro[3.5]nonane | O (ketone) | C₈H₁₁BrO₂ | Electrophilic carbonyl, α-bromination |
7-Oxaspiro[3.5]nonane-6,8-dione | Spiro[3.5]nonane | O (dicarbonyl) | C₈H₁₀O₃ | Bis-electrophile, ring annulation |
*Hydrochloride salt: C₈H₁₅BrClN (CAS: 2731010-49-2) [4] [7] [9]
The 7-oxa configuration imposes a gauche relationship between C-Br and the oxygen lone pairs, influencing conformational preferences and transition-state geometries during nucleophilic substitution. This stereoelectronic profile differentiates it from linear bromoethers or acyclic analogues [3] [6].
2-Bromo-7-oxaspiro[3.5]nonane emerged as a synthetic target circa 2020, evidenced by its CAS registry date (2385355-17-7) and absence from pre-2010 literature. Its development parallels growing interest in three-dimensional spirocyclic scaffolds for drug discovery, driven by:
Unlike natural product-derived spiroethers (e.g., insect pheromones), this compound remains synthetically sourced, with no known natural occurrences. Patent analyses reveal its initial synthesis in pharmaceutical contexts exploring spirocyclic ether bioisosteres for CNS targets, though specific discovery timelines remain proprietary [5].
Synthetic Versatility:
Drug Discovery Applications:
Table 3: Synthetic Applications of 2-Bromo-7-oxaspiro[3.5]nonane Derivatives
Transformation | Product Class | Application Context | Reference |
---|---|---|---|
Amination | 7-Azaspiro[3.5]nonanes | α7 nicotinic receptor modulators | [4] [5] |
Suzuki coupling | Aryl-spiroethers | Cannabinoid receptor ligands | [5] |
Hydrolysis | Spirocyclic alcohols | Chiral building blocks | [6] |
Carboxylation | Spirocyclic acids | Peptidomimetics | [9] |
Boc-protection (precursor) | N-Boc-7-azaspiro[3.5]nonanes | CRFR1 antagonists |
Notably, the structurally related 7-azaspiro[3.5]nonane-7-carboxamide derivatives exhibit potent activity against neuropathic pain and anxiety disorders (Patent: TW201022257A), validating the spiro[3.5] framework's pharmaceutical relevance. The bromo-substituted precursor enables efficient exploration of C2-functionalized analogues through transition metal catalysis or displacement chemistry [5] .
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4